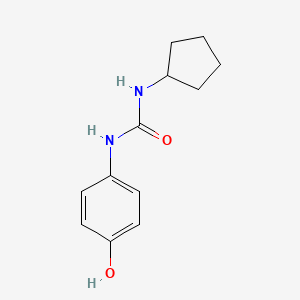

3-Cyclopentyl-1-(4-hydroxyphenyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-(4-hydroxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-11-7-5-10(6-8-11)14-12(16)13-9-3-1-2-4-9/h5-9,15H,1-4H2,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDODTQRHWSVTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(4-hydroxyphenyl)urea typically involves a multi-step process. One common method includes the following steps :

Nucleophilic Substitution: The initial step involves the nucleophilic substitution reaction where a cyclopentylamine reacts with an isocyanate derivative to form an intermediate.

Electrophilic Substitution: The intermediate then undergoes electrophilic substitution with a hydroxyphenyl derivative.

Oxidation: The final step involves the oxidation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The urea moiety can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

3-Cyclopentyl-1-(4-hydroxyphenyl)urea has several applications in scientific research :

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(4-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways . The hydroxyphenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with target proteins, affecting their function. These interactions can lead to various biological effects, such as enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other urea derivatives and β-carboline hybrids. Key comparisons include:

Key Findings:

Hydrophilic vs. Cyclopentyl substitution increases lipophilicity relative to aromatic substituents (e.g., methoxyphenyl in 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea), which may enhance blood-brain barrier penetration .

Biological Activity: While direct IC₅₀ data for the target compound are unavailable, structural analogues with 4-hydroxyphenyl groups (e.g., N-(4-Hydroxyphenyl)maleimide (13)) show moderate enzyme inhibition (IC₅₀ = 12.9 μM against monoacylglycerol lipase (MGL)) . β-carboline derivatives with 4-hydroxyphenyl substituents (e.g., N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline) exhibit potent cytotoxicity (IC₅₀ ~1.65–1.83 μM in ovarian and prostate cancer lines), suggesting that the hydroxyl group synergizes with aromatic cores for target binding .

Spectroscopic and Physicochemical Properties: The IR spectrum of the target compound would likely show O-H stretching (~3342 cm⁻¹) and urea C=O absorption (~1633 cm⁻¹), similar to 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea . Melting points for cyclopentyl-containing ureas (e.g., 4c: 138.7–143.7°C) suggest higher crystallinity compared to non-cyclic analogues .

Structure-Activity Relationship (SAR) Insights:

- Hydrogen-Bonding Capacity : The 4-hydroxyphenyl group facilitates interactions with enzyme active sites (e.g., MGL or cancer cell targets), as seen in compounds 13 and β-carboline derivatives .

- Steric Effects : Cyclopentyl substituents may hinder binding to flat active sites but improve selectivity for hydrophobic pockets, as observed in FAAH/MGL inhibitors .

- Electron-Withdrawing vs. Donating Groups : Fluorine in 4c enhances metabolic stability but reduces cytotoxicity compared to hydroxylated analogues .

Biological Activity

3-Cyclopentyl-1-(4-hydroxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies. The compound's structural properties and interactions with biological targets will also be examined.

Chemical Structure and Properties

This compound features a urea functional group linked to a cyclopentyl and a hydroxyphenyl moiety. This structure is significant as it influences the compound's solubility, stability, and interaction with biological systems.

Structural Formula

Key Properties

- Molecular Weight: 205.25 g/mol

- Solubility: Soluble in organic solvents like DMSO

- Stability: Stable under standard laboratory conditions

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Receptor Interaction: It may interact with receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Therapeutic Implications

Research indicates that this compound has potential applications in the following areas:

- Anti-inflammatory Agents: The compound has shown promise in reducing inflammatory markers in vitro.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of various urea derivatives, this compound was found to significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages. The IC50 values for cytokine inhibition were reported in the low micromolar range, indicating strong activity.

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of several urea derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL, demonstrating moderate antimicrobial activity compared to standard antibiotics.

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Anti-inflammatory | 2.5 | 125 |

| 4-Pyrazolyl-Urea | Anti-inflammatory | 0.044 | 250 |

| N-(4-Hydroxyphenyl)urea | Antimicrobial | Not reported | 200 |

This table illustrates that while this compound shows promising activity, other compounds exhibit higher potency in specific assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclopentyl-1-(4-hydroxyphenyl)urea, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via urea-forming reactions using cyclopentyl isocyanate and 4-aminophenol derivatives. A general procedure involves coupling the isocyanate with a substituted aniline under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 12–24 hours. Purification via column chromatography (e.g., silica gel, chloroform/ethyl acetate gradients) yields the product. Reaction optimization may include adjusting stoichiometry (e.g., 1.5 equivalents of isocyanate) and using catalysts like triethylamine to enhance efficiency .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical techniques such as HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) are critical. For stability assessments, accelerated degradation studies under varied pH (e.g., 1.2 HCl, pH 7.4 PBS) and thermal stress (40–60°C) can identify degradation pathways. FTIR spectroscopy (ATR mode) confirms functional groups (e.g., urea C=O stretch at ~1633 cm⁻¹) .

Q. What solvent systems are suitable for solubility studies of this urea derivative?

- Methodological Answer : Solubility can be tested in polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers (with surfactants like Tween-80 for emulsions). LogP values (estimated via shake-flask method or computational tools) guide formulation strategies. For example, cyclopentyl substituents may reduce aqueous solubility, necessitating nanoparticle formulations .

Advanced Research Questions

Q. How do substituents on the cyclopentyl or 4-hydroxyphenyl groups influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies can systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring, alkyl chain length on the cyclopentyl group). Biological assays (e.g., antiproliferative activity in cancer cell lines) paired with computational docking (e.g., AutoDock Vina targeting kinases or estrogen receptors) reveal critical interactions. For example, bulky cyclopentyl groups may enhance target binding via hydrophobic interactions .

Q. What strategies improve the bioavailability of this compound in vivo?

- Methodological Answer : Nanoparticle formulations using natural polymers (e.g., chitosan, albumin) via solvent-antisolvent precipitation can enhance solubility and prolong circulation. Particle size (100–200 nm) and polydispersity index (<0.3) are optimized using dynamic light scattering (DLS). In vivo pharmacokinetic studies (e.g., Sprague-Dawley rats) monitor plasma concentration-time profiles .

Q. How can conflicting data on the compound’s estrogenic activity be resolved?

- Methodological Answer : Competitive binding assays (e.g., ERα/ERβ luciferase reporter assays) and molecular dynamics simulations clarify receptor interactions. For example, the 4-hydroxyphenyl moiety may mimic estradiol’s phenolic ring, but steric hindrance from the cyclopentyl group could reduce affinity. Cross-validation with positive controls (e.g., DPN, PPT) ensures assay reliability .

Q. What in silico models predict the compound’s metabolic stability and toxicity?

- Methodological Answer : ADMET prediction tools (e.g., SwissADME, ProTox-II) assess cytochrome P450 metabolism and hepatotoxicity. Molecular descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity (from urea and hydroxyl groups) influence permeability and metabolic clearance. Experimental validation via microsomal incubation (human liver microsomes + NADPH) quantifies metabolic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.